PR1 leukemia peptide vaccine

Clinical Response Rate Acute Myeloid Leukemia Myelodysplastic Syndrome

PR1 leukemia peptide vaccine (CAS 182253-77-6) is a 9-amino acid, HLA-A*0201-restricted peptide (VLQELNVTV) derived from the myeloid leukemia-associated antigens proteinase 3 (PR3) and neutrophil elastase (NE). As an investigational cancer vaccine, it is designed to stimulate a cytotoxic T lymphocyte (CTL) response specifically against myeloid leukemia cells overexpressing PR3 and NE, which are aberrantly presented on the surface of these malignant cells.

Molecular Formula C45H79N11O15
Molecular Weight 1014.2 g/mol
CAS No. 182253-77-6
Cat. No. B065994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePR1 leukemia peptide vaccine
CAS182253-77-6
Molecular FormulaC45H79N11O15
Molecular Weight1014.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N
InChIInChI=1S/C45H79N11O15/c1-19(2)16-27(40(65)52-29(18-31(47)59)41(66)54-34(22(7)8)43(68)56-36(24(11)57)44(69)55-35(23(9)10)45(70)71)51-38(63)26(13-15-32(60)61)49-37(62)25(12-14-30(46)58)50-39(64)28(17-20(3)4)53-42(67)33(48)21(5)6/h19-29,33-36,57H,12-18,48H2,1-11H3,(H2,46,58)(H2,47,59)(H,49,62)(H,50,64)(H,51,63)(H,52,65)(H,53,67)(H,54,66)(H,55,69)(H,56,68)(H,60,61)(H,70,71)/t24-,25+,26+,27+,28+,29+,33+,34+,35+,36+/m1/s1
InChIKeyWOACUGNMTZAEJZ-GXLXRQKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PR1 Leukemia Peptide Vaccine (CAS 182253-77-6): A Proteinase 3-Derived HLA-A2 Restricted Immunotherapeutic for Myeloid Malignancies


PR1 leukemia peptide vaccine (CAS 182253-77-6) is a 9-amino acid, HLA-A*0201-restricted peptide (VLQELNVTV) derived from the myeloid leukemia-associated antigens proteinase 3 (PR3) and neutrophil elastase (NE) [1]. As an investigational cancer vaccine, it is designed to stimulate a cytotoxic T lymphocyte (CTL) response specifically against myeloid leukemia cells overexpressing PR3 and NE, which are aberrantly presented on the surface of these malignant cells [1]. The compound is under investigation in multiple clinical trials, including a Phase I/II trial (NCT00513578) for myelodysplastic syndrome (MDS) and a Phase III trial (NCT00454168) for acute myeloid leukemia (AML) in remission [2]. Its unique sequence and HLA restriction define its specific immunological target, distinguishing it from other peptide vaccines in the same therapeutic class [3].

Why PR1 Leukemia Peptide Vaccine (CAS 182253-77-6) Cannot Be Readily Substituted by Other Leukemia Peptide Vaccines


The PR1 leukemia peptide vaccine (CAS 182253-77-6) is not interchangeable with other peptide-based immunotherapies for myeloid malignancies due to its distinct antigenic target and the resulting differential clinical activity. While other vaccines target antigens like WT1 or RHAMM, PR1 specifically targets the proteinase 3 (PR3) and neutrophil elastase (NE) peptides presented on HLA-A*0201 [1]. This targeting leads to a unique pattern of antigen expression and clinical response. For instance, PR3 overexpression is limited to chronic phase CML, making PR1 vaccines uniquely appropriate for this disease stage, unlike WT1 vaccines which are more relevant in advanced phases [2]. Furthermore, direct comparative clinical data show differing rates of immune and clinical responses between PR1 and other peptide vaccines, such as WT1 and RHAMM-R3 [3][4]. Therefore, substituting PR1 with another peptide vaccine would alter the targeted antigen, potentially affecting both the efficacy and the specific patient population that would benefit, as quantified in the evidence below.

Quantitative Evidence Guide: PR1 Leukemia Peptide Vaccine (CAS 182253-77-6) Differentiation in Clinical and Immunological Performance


Superior Objective Clinical Response Rate in Myeloid Malignancies Compared to WT1 Peptide Vaccine

The PR1 leukemia peptide vaccine (CAS 182253-77-6) demonstrates a superior objective clinical response rate in patients with active myeloid malignancies compared to the WT1 peptide vaccine. In a Phase I/II trial of PR1 involving 53 evaluable patients with active disease, the objective clinical response rate was 24% (12/53), which included 8 complete remissions, 1 partial response, and 3 instances of hematological improvement [1]. In contrast, a Phase 2 trial of a WT1 peptide vaccine in 17 AML patients reported no complete or partial remissions; the best objective responses were 10 cases of stable disease, with only 4 of these showing more than a 50% reduction in blasts [2].

Clinical Response Rate Acute Myeloid Leukemia Myelodysplastic Syndrome Peptide Vaccine Comparative Efficacy

Higher Rate of Clinical Benefit in Myeloid Disorders Versus RHAMM-R3 Peptide Vaccine

The PR1 vaccine (CAS 182253-77-6) provides a higher rate of clinical benefit in patients with active myeloid disorders when compared to the RHAMM-R3 peptide vaccine. In the PR1 Phase I/II trial, 24% (12/53) of evaluable patients with active disease achieved an objective clinical response (complete/partial remission or hematological improvement) [1]. In a Phase 1 trial of the RHAMM-R3 vaccine for myeloid disorders (AML, MDS), only 50% (3/6) of patients achieved a clinical response, which included a reduction in blasts or transfusion independence, but no reported remissions [2]. While the RHAMM-R3 study was smaller, the PR1 data from a larger cohort demonstrates a more substantial and diverse clinical benefit, including complete remissions.

Clinical Benefit Myelodysplastic Syndrome Acute Myeloid Leukemia Peptide Vaccine Comparative Efficacy

Unique Disease-Stage Specificity: PR1 Vaccine Efficacy Confined to Chronic Phase CML, Unlike WT1

The PR1 vaccine (CAS 182253-77-6) exhibits a unique, disease-stage-specific target profile that is distinct from other leukemia-associated antigens like WT1. PR1 is derived from proteinase 3 (PR3). Analysis of CD34+ progenitor cells from CML patients revealed that PR3 overexpression is confined to the chronic phase (CP) of the disease, with no significant overexpression in advanced phases [1]. Conversely, WT1 overexpression is a hallmark of advanced-phase (AdP) CML and is consistently elevated in all CD34+ subpopulations in these patients [1]. This differential expression pattern means that PR1 vaccination is specifically and exclusively appropriate for patients in CP-CML, whereas WT1 vaccines are more relevant for advanced-phase disease.

Chronic Myeloid Leukemia Disease Phase Antigen Expression Patient Selection Targeted Therapy

Quantified Correlation Between PR1-Specific Immune Response and Clinical Outcome

A statistically significant correlation exists between the induction of a PR1-specific immune response and clinical benefit, providing a quantifiable biomarker for vaccine efficacy. In the Phase I/II trial of the PR1 vaccine (CAS 182253-77-6), a PR1-specific immune response (defined as a doubling of PR1/HLA-A2 tetramer-specific CTLs) was observed in 9 out of 25 (36%) clinical responders, compared to only 3 out of 28 (11%) clinical non-responders. This difference was statistically significant with a P-value of 0.03 [1]. This data establishes a direct, measurable link between the vaccine's intended immunological mechanism and tangible clinical outcomes.

Immune Response Clinical Correlation Biomarker Predictive Value Vaccine Efficacy

Rapid and Detectable Immune Response Kinetics Following a Single Vaccination

The PR1 vaccine (CAS 182253-77-6) elicits a rapid and detectable CD8+ T-cell response, which is a key feature for its application in time-sensitive clinical settings. In a study combining PR1 and WT1 vaccination, CD8+ T-cell responses against PR1 were detected in 7 out of 8 patients (88%) following a single subcutaneous dose, with responses occurring as early as one week after vaccination [1]. The median frequency of PR1-specific CD8+ T cells after this single vaccination was 0.34% [1]. This rapid onset of a measurable immune response is critical for clinical trial design, particularly in post-remission or minimal residual disease (MRD) settings where swift immune activation is desired.

Immune Response Kinetics T-cell Response Vaccine Immunogenicity Early Response Combination Therapy

Optimal Research and Industrial Application Scenarios for PR1 Leukemia Peptide Vaccine (CAS 182253-77-6)


Preclinical and Clinical Research in Chronic Phase Chronic Myeloid Leukemia (CP-CML)

Based on the evidence that PR3 (the source of PR1) is specifically overexpressed in the CD34+ progenitors of chronic phase CML, the PR1 leukemia peptide vaccine (CAS 182253-77-6) is the optimal candidate for research targeting this specific disease stage [1]. Researchers should prioritize PR1 over other peptide vaccines like WT1 for studies in CP-CML, as WT1 expression is more relevant in advanced phases. This scenario includes preclinical models of CP-CML and Phase I/II clinical trials investigating the vaccine as a monotherapy or in combination with tyrosine kinase inhibitors to target residual disease.

Post-Remission Consolidation and Minimal Residual Disease (MRD) Management in AML and MDS

The ability of the PR1 vaccine (CAS 182253-77-6) to induce a rapid and detectable CD8+ T-cell response (within 1 week) [2] and the proven correlation between this immune response and clinical benefit [3] make it an ideal candidate for post-remission consolidation therapy. In this scenario, the vaccine can be deployed in AML or MDS patients in remission to stimulate an immune response aimed at eliminating MRD and prolonging event-free survival. The validated biomarker (PR1-specific CTL doubling) allows for close monitoring of vaccine efficacy [3].

Investigational Use in Combination Immunotherapy Regimens

The PR1 vaccine (CAS 182253-77-6) has been successfully and safely combined with the WT1 peptide vaccine in a single regimen, demonstrating immunogenicity to both antigens and a correlation with a reduction in the MRD marker WT1 mRNA [2]. This supports its use in research protocols involving combination strategies. Scientists should consider PR1 for inclusion in multi-antigen vaccine cocktails designed to broaden the anti-leukemia immune response and potentially overcome immune evasion. The evidence suggests such combinations can drive a measurable anti-leukemic effect, as indicated by decreasing WT1 transcripts [2].

Development of Adoptive Cell Therapy Platforms Targeting PR1

The validated immunogenicity of the PR1 peptide (CAS 182253-77-6) and the ability to isolate and expand PR1-specific cytotoxic T lymphocytes (CTLs) from vaccinated patients or healthy donors provide a strong foundation for adoptive cell therapy (ACT) research [3][4]. In this scenario, the PR1 peptide can be used *ex vivo* to stimulate and expand patient-derived or donor-derived T cells, which can then be re-infused as a targeted cellular therapy. This application leverages the established specificity of PR1 for myeloid leukemia cells and is supported by preliminary data from early-phase ACT trials [4].

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